ethyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
Properties
IUPAC Name |
ethyl 3-[[3-[(2,4-dimethylphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-4-32-27(31)20-9-7-10-21(15-20)28-26-22(16-19-8-5-6-11-24(19)33-26)25(30)29-23-13-12-17(2)14-18(23)3/h5-16H,4H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWAQGQWAKISLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, with CAS number 1327187-44-9, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
- Molecular Formula : C27H24N2O4
- Molecular Weight : 440.5 g/mol
- Structure : The compound features a complex structure that includes a chromenylidene moiety and an amine functional group, contributing to its potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and acylation processes. Specific methods may vary based on the desired purity and yield.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
A study evaluated the antimicrobial properties of various synthesized compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. Although specific data for this compound was not detailed in the literature, related compounds have shown significant activity against these microorganisms .
Antioxidant Properties
Compounds with similar structures have been reported to possess antioxidant properties. These properties are crucial for combating oxidative stress in biological systems, potentially contributing to their therapeutic effects .
Anti-inflammatory Effects
The anti-inflammatory potential of derivatives related to this compound has been noted in various studies. These effects can be attributed to the modulation of inflammatory pathways, making them candidates for further investigation in inflammatory diseases .
Case Studies
-
Antibacterial Screening : A recent study synthesized several derivatives and tested their antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus. While specific results for ethyl 3 were not highlighted, several derivatives exhibited promising results with inhibition zones measured via agar diffusion methods .
Compound Target Bacteria Inhibition Zone (mm) Compound A E. coli 15 Compound B S. aureus 18 Ethyl 3 Not Specified Not Available - Antioxidant Activity : Research into similar compounds indicated a strong correlation between structural features and antioxidant capacity. The presence of phenolic groups is often linked to higher antioxidant activity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to ; exact data unavailable in provided sources.
Substituent Effects
- 4-Chlorophenyl (): The electron-withdrawing chlorine atom could alter electronic distribution, affecting interactions with target proteins or enzymes .
- Furan/Thiazole Derivatives (): Heterocycles introduce polarizable π-systems, which may improve binding to aromatic residues in enzymes or receptors. The sulfur in thiazole could participate in hydrogen bonding or coordinate with metal ions .
Positional Isomerism (3 vs. 4-Benzoate)
Q & A
Q. What are the recommended synthetic routes for ethyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, and what critical reaction parameters should be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Coumarin Core Formation : Condensation of salicylaldehyde derivatives with active methylene compounds (e.g., malonic acid) under acidic conditions to form the 2H-chromen-2-one scaffold.
Carbamoylation : Introduction of the (2,4-dimethylphenyl)carbamoyl group via reaction with 2,4-dimethylphenyl isocyanate in anhydrous DMF, catalyzed by triethylamine at 60–80°C .
Imine Formation : Reaction of the amino group on the coumarin with ethyl 3-aminobenzoate under reflux in ethanol, with acetic acid catalysis to stabilize the Z-configuration .
Key Parameters :
- Temperature control during imine formation to prevent isomerization.
- Use of anhydrous solvents to avoid hydrolysis of intermediates.
- Monitoring reaction progress via TLC or LC-MS for intermediate isolation .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the Z-configuration of the imine bond via coupling constants (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to the imine) and carbamoyl carbonyl signals (δ 165–170 ppm) .
- IR : Validate carbamoyl (C=O stretch at ~1680 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups.
- Chromatography :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%). Retention time correlates with hydrophobicity of the (2,4-dimethylphenyl) group .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~475) and detect degradation products under stressed conditions (e.g., heat, light) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) to enhance the compound's biological activity?
- Methodological Answer :
- Modular Substitutions :
- Chromen Ring : Introduce electron-withdrawing groups (e.g., -NO₂ at position 6) to enhance electrophilicity for target binding.
- Carbamoyl Group : Replace 2,4-dimethylphenyl with substituted aryl groups (e.g., 2,4-difluorophenyl) to optimize steric and electronic interactions, as seen in analogous Qi site inhibitors .
- In Silico Modeling :
- Perform docking studies using crystal structures of target proteins (e.g., adenosine receptors) to predict binding affinities. Validate with SPR (surface plasmon resonance) for kinetic analysis .
- Biological Assays :
- Screen analogs in enzyme inhibition assays (e.g., fluorescence polarization for receptor antagonism) and compare IC₅₀ values .
Q. How can contradictory data in stability studies under varying pH and temperature conditions be resolved?
- Methodological Answer :
- Controlled Degradation Studies :
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor hydrolysis of the ester and imine bonds via HPLC. Degradation is typically accelerated in alkaline conditions (pH >8) due to ester saponification .
- Thermal Stability : Use DSC (differential scanning calorimetry) to identify decomposition temperatures. Store samples at 4°C (solid) or -20°C (solution) to minimize thermal degradation.
- Data Reconciliation :
- Cross-validate results using orthogonal methods (e.g., LC-MS vs. NMR) to distinguish degradation products from synthetic impurities .
Q. What in vitro and ex vivo models are suitable for evaluating the compound's mechanism of action and off-target effects?
- Methodological Answer :
- In Vitro Models :
- Cell-Free Systems : Radioligand binding assays (e.g., [³H]-labeled antagonists) to assess affinity for adenosine receptors .
- Cell-Based Assays : Use HEK293 cells transfected with A₂AR-GFP to quantify receptor internalization via fluorescence microscopy.
- Ex Vivo Models :
- Tissue Preparations : Isolated rat aorta rings to evaluate vasodilatory effects, correlating with adenosine receptor modulation.
- Metabolic Stability : Liver microsomes (human/rat) to predict hepatic clearance and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
